3,4-Dimethylcyclohexane-1-carboxylic acid
Overview
Description
3,4-Dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclohexane derivative with two methyl groups attached to the 3rd and 4th carbon atoms and a carboxylic acid group attached to the 1st carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dimethylcyclohexene in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of hydrogen gas and a palladium or platinum catalyst for the hydrogenation step, and an oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3,4-Dimethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemical studies.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclohexane derivatives.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and steric properties, modulating its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylcyclohexane-1-carboxylic acid
- 1,4-Dimethylcyclohexane-1-carboxylic acid
- 3,4-Dimethylcyclohexane-1,2-dicarboxylic acid
Uniqueness
3,4-Dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct stereochemical and electronic properties. These features make it a valuable compound for studying conformational analysis and reaction mechanisms in cyclohexane derivatives .
Properties
IUPAC Name |
3,4-dimethylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFFDOIJVEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.